![molecular formula C12H10ClNO B1346137 3-Chloro-4-phenoxyaniline CAS No. 5335-29-5](/img/structure/B1346137.png)
3-Chloro-4-phenoxyaniline
Overview
Description
3-Chloro-4-phenoxyaniline is a chemical compound with the molecular formula C12H10ClNO and a molecular weight of 219.67 . It is used in various laboratory experiments and research, particularly in the field of materials science.
Molecular Structure Analysis
The molecular structure of 3-Chloro-4-phenoxyaniline consists of a benzene ring with a chlorine atom and an amino group attached to it. This structure is further connected to another benzene ring through an oxygen atom .Scientific Research Applications
Chemical Synthesis
“3-Chloro-4-phenoxyaniline” is used in various chemical synthesis processes. It is often used as a building block in the synthesis of more complex molecules .
Preparation of 4-phenoxyaniline-3′-bromopropionamide
This compound has been used in the preparation of 4-phenoxyaniline-3′-bromopropionamide . This indicates its potential use in the synthesis of brominated compounds.
HIV Research
Interestingly, “3-Chloro-4-phenoxyaniline” has been used in the design, synthesis, and evaluation of potential inhibitors of HIV gp120-CD4 interactions . This suggests that it could play a role in the development of new antiviral drugs.
Material Science
In the field of material science, “3-Chloro-4-phenoxyaniline” could be used in the development of new materials with unique properties .
Chromatography
Given its unique chemical structure, “3-Chloro-4-phenoxyaniline” could potentially be used in chromatography, a method used to separate mixtures .
Analytical Chemistry
“3-Chloro-4-phenoxyaniline” could also find applications in analytical chemistry, where it could be used as a reagent or a standard in various analytical techniques .
Safety and Hazards
properties
IUPAC Name |
3-chloro-4-phenoxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c13-11-8-9(14)6-7-12(11)15-10-4-2-1-3-5-10/h1-8H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFJFBKCMYYAWHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80277571 | |
Record name | 3-CHLORO-4-PHENOXYANILINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80277571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-phenoxyaniline | |
CAS RN |
5335-29-5 | |
Record name | 3-CHLORO-4-PHENOXYANILINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2914 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-CHLORO-4-PHENOXYANILINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80277571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 3-chloro-4-phenoxyaniline differ from other phenoxyaniline analogs in its interaction with CYP2B enzymes?
A1: The research paper highlights a key difference between 3-chloro-4-phenoxyaniline and other phenoxyaniline analogs in their interaction with CYP2B enzymes. While most analogs show a consistent relationship between their spectral binding constants (KS) and their ability to inhibit the enzyme (IC50), 3-chloro-4-phenoxyaniline demonstrates a significant discrepancy between these two values []. This suggests a more complex interaction with the enzyme that goes beyond simple binding affinity. The researchers suggest that this difference might be attributed to the influence of redox partners, such as cytochrome P450 oxidoreductase (POR) and cytochrome b5, on the binding and metabolism of 3-chloro-4-phenoxyaniline by CYP2B6 [].
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